Citramalyl-CoA

Description

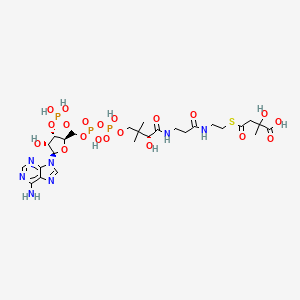

Structure

2D Structure

Properties

Molecular Formula |

C26H42N7O20P3S |

|---|---|

Molecular Weight |

897.6 g/mol |

IUPAC Name |

4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C26H42N7O20P3S/c1-25(2,19(37)22(38)29-5-4-14(34)28-6-7-57-15(35)8-26(3,41)24(39)40)10-50-56(47,48)53-55(45,46)49-9-13-18(52-54(42,43)44)17(36)23(51-13)33-12-32-16-20(27)30-11-31-21(16)33/h11-13,17-19,23,36-37,41H,4-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,17-,18-,19+,23-,26?/m1/s1 |

InChI Key |

XYGOWHUIVNMEIA-NOUMMWROSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O |

Origin of Product |

United States |

Enzymology of Citramalyl Coa Metabolism

Citramalyl-CoA Lyases

This compound lyases are a group of enzymes that catalyze the cleavage or formation of this compound. They are classified based on their stereospecificity for the this compound isomer they act upon.

(3S)-Citramalyl-CoA Lyase (EC 4.1.3.25)

(3S)-Citramalyl-CoA lyase, also known as citrate (B86180) lyase subunit beta-like protein (CLYBL) in humans, is a key enzyme in the catabolism of C5-dicarboxylates. uniprot.orgresearchgate.net It is located in the mitochondria and is involved in pathways such as pyruvate (B1213749) metabolism and the degradation of itaconate. wikipedia.orgnih.govwikipedia.org

(3S)-citramalyl-CoA ⇌ Acetyl-CoA + Pyruvate uniprot.orgnih.govwikipedia.org

The catalytic mechanism of this lyase involves a retro-Claisen condensation. The enzyme utilizes a divalent metal ion, typically Mg²⁺, as a cofactor to facilitate the reaction. enzyme-database.orggeneontology.orggenome.jpuniprot.org The reaction is dependent on this metal ion for activity. enzyme-database.orggeneontology.orggenome.jp In the reverse direction, the enzyme can catalyze the condensation of acetyl-CoA and pyruvate to form (3S)-citramalyl-CoA. biorxiv.org

(3S)-Citramalyl-CoA lyase exhibits strict stereospecificity for the (3S) isomer of this compound. enzyme-database.orggeneontology.orggenome.jp It shows no activity with the (3R)-citramalyl-CoA isomer. enzyme-database.orggeneontology.orggenome.jp This specificity is dictated by the architecture of the enzyme's active site.

Structural analyses and homology modeling have provided insights into the substrate-binding pocket. The active site features specific amino acid residues that are crucial for substrate binding and catalysis. In human CLYBL, the critical residue for catalytic activity is Asp320. nih.gov The binding of the substrate is primarily driven by electrostatic interactions between the protein and the CoA moiety. nih.gov Docking studies have shown that the methyl group of this compound is situated in close proximity to several amino acid side chains within the active site, which likely contributes to the enzyme's substrate specificity. nih.gov The active sites of this class of enzymes are generally conserved, with key residues involved in coordinating the required Mg²⁺ ion and interacting with the substrate. asm.org

Table 1: Key Features of the (3S)-Citramalyl-CoA Lyase Active Site

| Feature | Description | References |

| Catalytic Residue | Asp320 (in human CLYBL) is critical for catalysis. | nih.gov |

| Cofactor | Requires a divalent metal ion, typically Mg²⁺, for activity. | enzyme-database.orggeneontology.orggenome.jpuniprot.org |

| Substrate Binding | Primarily through electrostatic interactions with the CoA moiety. The methyl group of this compound fits into a specific pocket. | nih.gov |

| Stereospecificity | Strictly specific for the (3S) isomer of this compound. | enzyme-database.orggeneontology.orggenome.jp |

Kinetic studies of (3S)-citramalyl-CoA lyase have determined several key parameters for its various activities. The Michaelis constant (KM) for (3S)-citramalyl-CoA is approximately 23 µM. uniprot.org The catalytic rate (kcat) for the cleavage of (3S)-citramalyl-CoA has been reported to be 14.1 s⁻¹. uniprot.org

Information on the allosteric regulation of (3S)-citramalyl-CoA lyase is limited. However, like many metabolic enzymes, its activity is likely influenced by the intracellular concentrations of its substrates and products. For instance, the accumulation of acetyl-CoA or pyruvate could potentially inhibit the forward reaction. The enzyme from Chloroflexus aurantiacus is inhibited by oxalate. uniprot.org In humans, the loss of CLYBL function leads to a defect in mitochondrial vitamin B12 metabolism, suggesting a regulatory link. nih.govresearchgate.net Itaconyl-CoA, a structural analog of an intermediate in the pathway, has been identified as a cofactor-inactivating, substrate-analog inhibitor of the mitochondrial B12-dependent methylmalonyl-CoA mutase, highlighting the interplay of related metabolic pathways. nih.gov

Table 2: Kinetic Parameters of Human (3S)-Citramalyl-CoA Lyase (CLYBL) for Various Reactions

| Activity | Substrate(s) | KM (µM) | kcat (s⁻¹) | Reference |

| This compound Lyase | (3S)-Citramalyl-CoA | 23 | 14.1 | uniprot.org |

| Malate (B86768) Synthase | Acetyl-CoA | 57.3 | 0.12 - 0.146 | uniprot.org |

| Glyoxylate (B1226380) | 3600 | 0.12 - 0.146 | uniprot.org | |

| Beta-Methylmalate Synthase | Propionyl-CoA | 28.7 | 0.09 - 0.135 | uniprot.org |

| Glyoxylate | 1200 | 0.09 - 0.135 | uniprot.org | |

| Citramalate (B1227619) Synthase | Acetyl-CoA | 25 | 0.08 | uniprot.org |

(3S)-Citramalyl-CoA lyase exhibits significant functional promiscuity, catalyzing several other related reactions, albeit with lower efficiency. researchgate.netasm.org These ancillary activities include:

Malyl-CoA Thioesterase Activity: The enzyme can hydrolyze malyl-CoA to malate and coenzyme A. uniprot.orgnih.gov

Malate Synthase Activity: It can act as a malate synthase, converting glyoxylate and acetyl-CoA to malate. uniprot.orgresearchgate.netnih.gov

Beta-Methylmalate Synthase Activity: The enzyme also demonstrates beta-methylmalate synthase activity by converting glyoxylate and propionyl-CoA to beta-methylmalate. uniprot.orgnih.gov

Citramalate Synthase Activity: A very weak citramalate synthase activity has also been observed in vitro. uniprot.orgnih.gov

This functional promiscuity suggests that the enzyme may play broader roles in cellular metabolism than initially recognized, potentially linking different metabolic pathways. asm.org

Enzyme Kinetics, Allosteric Regulation, and Cellular Modulators

(3R)-Citramalyl-CoA Lyase (EC 4.1.3.46)

(3R)-Citramalyl-CoA lyase is a distinct enzyme that specifically acts on the (3R) isomer of this compound. enzyme-database.orgnih.govcreative-enzymes.com It catalyzes the following reaction:

(3R)-citramalyl-CoA ⇌ Acetyl-CoA + Pyruvate nih.govcreative-enzymes.com

This enzyme has been purified from the bacterium Chloroflexus aurantiacus and is crucial for its autotrophic 3-hydroxypropionate (B73278) cycle. researchgate.netnih.govresearchgate.net Unlike its (3S)-specific counterpart, (3R)-citramalyl-CoA lyase requires Mn²⁺ ions for its activity and shows no activity towards (3S)-citramalyl-CoA. enzyme-database.orgnih.govcreative-enzymes.com The enzyme from C. aurantiacus is a homodimer with subunits of approximately 34 kDa. nih.gov Its activity is stimulated by the presence of dithioerythritol. researchgate.net

Table 3: Comparison of (3S)- and (3R)-Citramalyl-CoA Lyases

| Feature | (3S)-Citramalyl-CoA Lyase (EC 4.1.3.25) | (3R)-Citramalyl-CoA Lyase (EC 4.1.3.46) | References |

| EC Number | 4.1.3.25 | 4.1.3.46 | nih.govcreative-enzymes.com |

| Substrate | (3S)-Citramalyl-CoA | (3R)-Citramalyl-CoA | enzyme-database.orggeneontology.orggenome.jpnih.govcreative-enzymes.com |

| Products | Acetyl-CoA + Pyruvate | Acetyl-CoA + Pyruvate | uniprot.orgnih.govwikipedia.orgnih.govcreative-enzymes.com |

| Cofactor | Mg²⁺ | Mn²⁺ | enzyme-database.orggeneontology.orggenome.jpuniprot.orgnih.govcreative-enzymes.com |

| Source Example | Homo sapiens (CLYBL), Chloroflexus aurantiacus | Chloroflexus aurantiacus | researchgate.netresearchgate.netnih.govresearchgate.net |

| Cellular Location | Mitochondria (in humans) | Cytosol (in bacteria) | wikipedia.org |

| Promiscuous Activities | Malyl-CoA thioesterase, Malate synthase, Beta-methylmalate synthase | Not extensively reported | uniprot.orgresearchgate.netnih.govasm.org |

Distinct Catalytic Properties and Substrate Specificity

The enzymes central to this compound metabolism exhibit remarkable specificity for their substrates. For instance, the cleavage of this compound is catalyzed by this compound lyase (EC 4.1.3.25), which breaks it down into acetyl-CoA and pyruvate. ontosight.aiontosight.aiwikipedia.org Studies on recombinant R-citramalyl-CoA lyase from Chloroflexus aurantiacus have shown high specificity for its substrate, (R)-citramalyl-CoA, with an apparent Km value of 70 μM. nih.gov This enzyme is inactive with the (S)-citramalyl-CoA enantiomer, as well as with d-malyl-CoA or l-malyl-CoA, highlighting its stringent substrate requirements. nih.gov The activity of this lyase is stimulated by divalent cations like Mn2+ and Co2+. nih.gov In contrast, some bacteria possess lyases that act on (S)-citramalyl-CoA. nih.govasm.org In Mycobacterium tuberculosis, the enzyme Rv2498c has been identified as a stereospecific (S)-citramalyl-CoA lyase, essential for itaconate dissimilation. pnas.orgosti.gov This enzyme catalyzes the cleavage of (S)-citramalyl-CoA to form pyruvate and acetyl-CoA. osti.gov

The formation of this compound from citramalate is catalyzed by CoA-transferases. These enzymes also demonstrate specificity for both the CoA donor and the acceptor. For example, succinyl-CoA:citramalate CoA-transferase (EC 2.8.3.7) uses succinyl-CoA to activate citramalate. wikipedia.org

**Table 1: Catalytic Properties of Recombinant R-Citramalyl-CoA Lyase from Chloroflexus aurantiacus*** *This table summarizes the key catalytic features of the purified recombinant enzyme.

| Property | Value(s) | Reference |

| Specific Activity | 1.5 ± 0.1 µmol min⁻¹ mg protein⁻¹ | nih.gov |

| Apparent Km for (R)-citramalyl-CoA | 70 µM ± 20 µM | nih.gov |

| Catalytic Number (kcat) for α₂ | 1.7 s⁻¹ | nih.gov |

| Optimum pH | 7.0 (at 55°C) | nih.gov |

| Native Molecular Mass | 65 kDa ± 10 kDa | nih.gov |

| Subunit Molecular Mass | 34 kDa | nih.gov |

| Substrate Specificity | Highly specific for (R)-citramalyl-CoA; inactive with (S)-citramalyl-CoA, d-malyl-CoA, or l-malyl-CoA. | nih.gov |

| Cation Dependence | Activity stimulated by Mn²⁺ ≈ Co²⁺ > Ni²⁺ > Mg²⁺. | nih.gov |

Citramalate CoA-Transferases (EC 2.8.3.7)

Citramalate CoA-transferases are a family of enzymes responsible for the reversible transfer of a Coenzyme A (CoA) moiety from a donor molecule to citramalate, forming this compound. wikipedia.orgontosight.ai This activation step is crucial for the subsequent metabolism of citramalate. ontosight.ai

Succinyl-CoA:citramalate CoA-transferase (EC 2.8.3.7) specifically utilizes succinyl-CoA as the CoA donor to convert citramalate into this compound, releasing succinate (B1194679) in the process. wikipedia.org This enzyme is a key player in metabolic pathways such as the C5-branched dibasic acid metabolism. wikipedia.orghmdb.ca In some bacteria, this transferase is involved in pathways for itaconate utilization or autotrophic carbon fixation. wikipedia.orgnih.gov For example, in Chloroflexus aurantiacus, a succinyl-CoA:d-citramalate CoA transferase is upregulated during autotrophic growth and is involved in the 3-hydroxypropionate cycle. nih.gov This enzyme, while specific for succinyl-CoA as the donor, can also accept d-malate and itaconate as CoA acceptors, albeit with lower efficiency than d-citramalate. nih.gov Similarly, the enzyme from Clostridium tetanomorphum can use itaconate as an acceptor. microbialtec.com In Chloroflexus aurantiacus, another CoA-transferase is highly specific for succinyl-CoA as the donor but can accept both L-malate and L-citramalate as the CoA acceptor. uniprot.org

The transfer of the CoA moiety by citramalate CoA-transferases typically follows a ping-pong kinetic mechanism, which is characteristic of many CoA-transferases. expasy.org This process involves two half-reactions and the formation of a covalent enzyme-CoA intermediate. ontosight.aiexpasy.org In the first step, the enzyme binds the CoA donor (e.g., succinyl-CoA or acetyl-CoA) and the CoA group is transferred to a catalytic residue in the active site, often a glutamate (B1630785) or aspartate residue, releasing the deacylated donor (e.g., succinate or acetate). ontosight.ainih.govexpasy.org In the second step, the carboxylate substrate (citramalate) binds to the enzyme-CoA intermediate, and the CoA moiety is then transferred from the enzyme to citramalate, forming this compound and regenerating the free enzyme. ontosight.ai This reversible mechanism allows the enzyme to efficiently balance the cellular pools of citramalate and this compound. ontosight.ai

Succinyl-CoA:Citramalate CoA-Transferase Activity

Associated and Upstream Enzymes in this compound Formation/Degradation

The metabolic network connected to this compound involves several other key enzymes that are responsible for its synthesis from precursors or its further degradation.

In several bacteria, (S)-citramalyl-CoA is synthesized from itaconyl-CoA by the enzyme itaconyl-CoA hydratase (Ich). scholaris.camcgill.ca This enzyme catalyzes the hydration of the double bond in itaconyl-CoA to form (S)-citramalyl-CoA. scholaris.caresearchgate.net This reaction is a critical step in the itaconate degradation pathway, which allows certain pathogens like Pseudomonas aeruginosa and Yersinia pestis to metabolize itaconate, a compound produced by host immune cells. scholaris.camcgill.ca The pathway involves the initial activation of itaconate to itaconyl-CoA by a CoA-transferase, followed by the action of itaconyl-CoA hydratase, and finally the cleavage of (S)-citramalyl-CoA by a specific lyase. pnas.orgscholaris.ca

Some enzymes exhibit broad substrate specificity, acting as multi-functional catalysts in central metabolism. A notable example is an enzyme found in organisms like Chloroflexus aurantiacus and Rhodobacter sphaeroides that displays L-malyl-CoA lyase, beta-methylmalyl-CoA lyase, and (S)-citramalyl-CoA lyase activities. asm.orguniprot.orgresearchgate.net In C. aurantiacus, this promiscuous enzyme is involved in the 3-hydroxypropionate bi-cycle for CO₂ fixation. asm.orgresearchgate.net It cleaves L-malyl-CoA into glyoxylate and acetyl-CoA, and also cleaves (S)-citramalyl-CoA into pyruvate and acetyl-CoA. asm.orguniprot.org The human mitochondrial protein CLYBL (citrate lyase subunit beta-like) also demonstrates multi-functionality, acting as a this compound lyase, malate synthase, and beta-methylmalate synthase. uniprot.orguniprot.org This enzyme is crucial for detoxifying itaconate by converting this compound to acetyl-CoA and pyruvate. uniprot.orguniprot.org

Table 2: Multi-functional Activities of CitE-like Lyases This table illustrates the various reactions catalyzed by multi-functional lyases from different organisms.

| Enzyme Source | Primary Substrate(s) | Products | Other Catalyzed Reactions | Reference |

| Chloroflexus aurantiacus | L-Malyl-CoA | Glyoxylate + Acetyl-CoA | Cleavage of (S)-citramalyl-CoA to pyruvate and acetyl-CoA; condensation of glyoxylate and propionyl-CoA to β-methylmalyl-CoA. | asm.orguniprot.org |

| Rhodobacter sphaeroides | L-Malyl-CoA, β-Methylmalyl-CoA | Glyoxylate + Acetyl-CoA, Glyoxylate + Propionyl-CoA | Cleavage of (S)-citramalyl-CoA to pyruvate and acetyl-CoA. | uniprot.org |

| Homo sapiens (CLYBL) | (3S)-Citramalyl-CoA | Pyruvate + Acetyl-CoA | Malate synthase (glyoxylate + acetyl-CoA → malate); β-methylmalate synthase (glyoxylate + propionyl-CoA → β-methylmalate). | uniprot.orguniprot.org |

Metabolic Pathways Involving Citramalyl Coa

Carbon Fixation and Assimilation Pathways

Citramalyl-CoA is integral to specific pathways that allow organisms to fix inorganic carbon into organic molecules, a fundamental process for autotrophic life and a target for synthetic biology.

The 3-hydroxypropionate (B73278) bi-cycle is an autotrophic carbon fixation pathway utilized by certain green non-sulfur phototrophic bacteria, such as Chloroflexus aurantiacus. encyclopedia.pubwikipedia.orgjmb.or.kr This pathway is composed of two interconnected cycles. encyclopedia.pubpnas.org this compound is a crucial intermediate in the second cycle, which is responsible for assimilating the product of the first cycle. pnas.orgnih.gov

In this second cycle, glyoxylate (B1226380) condenses with propionyl-CoA (an intermediate from the first cycle) to form β-methylmalyl-CoA. pnas.orgnih.gov A series of enzymatic transformations, including dehydration and an unprecedented intramolecular CoA transfer, converts β-methylmalyl-CoA into mesaconyl-C4-CoA. pnas.orgresearchgate.net Hydration of mesaconyl-C4-CoA by an enoyl-CoA hydratase yields (S)-citramalyl-CoA. pnas.org The formation of this compound is the penultimate step before the final cleavage reaction that releases the assimilated carbon as pyruvate (B1213749). nih.govnih.gov

The key enzyme in this part of the cycle is a trifunctional lyase, which in C. aurantiacus is known as malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyase (MCL). uniprot.orgpnas.org This single enzyme catalyzes three distinct reactions: the cleavage of (S)-malyl-CoA in the first cycle, the condensation of glyoxylate and propionyl-CoA to form β-methylmalyl-CoA, and the final cleavage of (S)-citramalyl-CoA. pnas.orguniprot.org

The terminal step of the 3-hydroxypropionate bi-cycle is the cleavage of (S)-citramalyl-CoA. pnas.orgresearchgate.net This reaction is catalyzed by (S)-citramalyl-CoA lyase activity, which breaks the C5 compound into acetyl-CoA (a C2 molecule) and pyruvate (a C3 molecule). encyclopedia.pubwikipedia.orgpnas.orgnih.govwikipedia.org

This cleavage is highly significant for two reasons:

Pyruvate as a Biosynthetic Precursor : The pyruvate produced is a net product of the carbon fixation cycle and serves as a central precursor for the biosynthesis of a wide range of cellular components. pnas.orgnih.gov

Regeneration of Acetyl-CoA : The acetyl-CoA molecule is regenerated and can re-enter the first cycle of the pathway, allowing the continuous fixation of bicarbonate. pnas.orgresearchgate.netnih.gov This closes the loop of the bi-cyclic pathway.

The entire process, involving 19 steps and 13 multifunctional enzymes, elegantly channels inorganic carbon into the central metabolism of the organism. pnas.orgnih.gov

Drawing inspiration from natural pathways, synthetic biologists have designed and implemented novel, artificial carbon fixation cycles. One such pathway is the reductive this compound cycle (also known as the THETA cycle), which was first identified computationally and later demonstrated in vitro. rug.nlresearchgate.net This synthetic cycle is engineered to convert CO2 into acetyl-CoA. rug.nlosti.gov

The cycle is designed in a modular fashion, incorporating highly efficient carboxylating enzymes like phosphoenolpyruvate (B93156) carboxylase (Ppc) and crotonyl-CoA carboxylase/reductase (Ccr). rug.nlosti.gov The pathway proceeds through various intermediates, including C4 and C5 compounds. osti.gov A key sequence within this synthetic cycle involves the conversion of a C4 metabolite (crotonyl-CoA) and CO2 into a C5 compound, which is then processed and ultimately cleaved into acetyl-CoA and pyruvate. osti.gov This series of reactions mirrors the logic seen in the 3-hydroxypropionate bi-cycle, culminating in a this compound-like cleavage to yield the target product, acetyl-CoA, and a recycling intermediate, pyruvate. rug.nl

The 3-Hydroxypropionate Bi-cycle in Autotrophic Organisms

Role in Bicarbonate Fixation and Glyoxylate Conversion

C5-Dicarboxylate Metabolism

This compound is also a key intermediate in the catabolism of certain C5-dicarboxylic acids, most notably itaconate. This pathway is found in both mammals and various microbial species, where it serves to detoxify and utilize itaconate as a carbon source. ebi.ac.uknih.gov

Itaconate is a metabolite produced in mammalian macrophages during inflammation and has antimicrobial properties. nih.govnih.govresearchgate.net However, it can also be toxic, and its accumulation is linked to the inhibition of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. nih.govnih.govuniprot.org Therefore, a dedicated catabolic pathway exists to degrade it. ebi.ac.ukuniprot.org Several bacterial pathogens, such as Mycobacterium tuberculosis and Pseudomonas sp., also possess pathways to dissimilate host-derived itaconate, using it as a nutrient source. pnas.orgpnas.org

The catabolism of itaconate to central metabolites occurs via a conserved three-step pathway:

Activation : Itaconate is first activated to its coenzyme A thioester, itaconyl-CoA. nih.govresearchgate.netpnas.org

Hydration : Itaconyl-CoA is then hydrated by the enzyme itaconyl-CoA hydratase to form (S)-citramalyl-CoA. pnas.org

Cleavage : Finally, (S)-citramalyl-CoA is cleaved by this compound lyase into acetyl-CoA and pyruvate. ebi.ac.uknih.govresearchgate.netpnas.org

In mammals, the lyase responsible for this final step is the mitochondrial enzyme this compound Lyase (CLYBL). nih.govnih.govuniprot.orggenecards.org In Mycobacterium tuberculosis, this crucial cleavage is performed by the enzyme Rv2498c, which has been identified as an (S)-citramalyl-CoA lyase. pnas.orgpnas.org The resulting acetyl-CoA can be reused in the TCA cycle, while pyruvate can enter central metabolism, effectively turning a potentially toxic immunometabolite into valuable metabolic fuel. nih.govresearchgate.netpnas.org The accumulation of this compound due to deficiencies in this pathway has been linked to metabolic disturbances. nih.govpnas.org

Data Tables

Table 1: Key Enzymes in

| Enzyme Name | Abbreviation / Gene | Organism/System | Pathway | Reaction Catalyzed |

| Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyase | Mcl | Chloroflexus aurantiacus | 3-Hydroxypropionate Bi-cycle | Cleavage of (S)-citramalyl-CoA to acetyl-CoA and pyruvate. uniprot.org |

| This compound Lyase | CLYBL | Mammals | Itaconate Catabolism | Cleavage of (S)-citramalyl-CoA to acetyl-CoA and pyruvate. nih.govuniprot.orggenecards.org |

| (S)-citramalyl-CoA lyase | Rv2498c | Mycobacterium tuberculosis | Itaconate Catabolism | Cleavage of (S)-citramalyl-CoA to acetyl-CoA and pyruvate. pnas.orgpnas.org |

| Itaconyl-CoA hydratase | Ich | Mycobacterium tuberculosis | Itaconate Catabolism | Conversion of itaconyl-CoA to (S)-citramalyl-CoA. pnas.org |

| Mesaconyl-C4-CoA hydratase | - | Chloroflexus aurantiacus | 3-Hydroxypropionate Bi-cycle | Hydration of mesaconyl-C4-CoA to (S)-citramalyl-CoA. pnas.orgnih.gov |

Table 2: Overview of this compound's Role in Different Metabolic Contexts

| Pathway | Organism Type | Primary Function | Precursor to this compound | Products of this compound Cleavage |

| 3-Hydroxypropionate Bi-cycle | Autotrophic Bacteria (e.g., Chloroflexus aurantiacus) | Carbon Fixation | Mesaconyl-C4-CoA pnas.org | Acetyl-CoA and Pyruvate encyclopedia.pubpnas.org |

| Reductive this compound Cycle (THETA Cycle) | Synthetic in vitro System | Carbon Fixation | C5-dicarboxylate intermediate | Acetyl-CoA and Pyruvate rug.nlosti.gov |

| Itaconate Catabolism | Mammals, Microbes (e.g., M. tuberculosis) | Detoxification / Nutrient Utilization | Itaconyl-CoA nih.govpnas.org | Acetyl-CoA and Pyruvate nih.govpnas.org |

This compound as a Central Intermediate in Itaconate Detoxification

Metabolism of Methylsuccinate and Mesaconate

This compound also serves as an intermediate in the metabolism of other C5-dicarboxylic acids, namely methylsuccinate and mesaconate. nih.gov In some bacteria, such as Burkholderia xenovorans, mesaconate is metabolized by first being hydrated to (S)-citramalate. nih.gov This (S)-citramalate is then activated to (S)-citramalyl-CoA, which is subsequently cleaved into acetyl-CoA and pyruvate by enzymes of the itaconate degradation pathway. nih.gov The metabolism of methylsuccinate is also linked to this pathway, although the precise enzymatic steps are not fully elucidated in all organisms. nih.govmcgill.ca The metabolism of these compounds underscores the role of the this compound pathway in processing a range of C5 dicarboxylic acids.

Anaplerotic Roles and Interconnections with Central Carbon Metabolism

This compound and its associated pathways have significant connections to the central carbon metabolism, playing roles in replenishing key metabolic intermediates.

Contribution to Tricarboxylic Acid (TCA) Cycle Intermediate Replenishment

Anaplerotic pathways are essential for replenishing the intermediates of the tricarboxylic acid (TCA) cycle that are drawn off for biosynthetic processes. annualreviews.org The citramalate (B1227619) cycle, in which this compound is a key component, can function as an anaplerotic sequence in some bacteria. ontosight.airesearchgate.net By converting acetyl-CoA and pyruvate into TCA cycle intermediates, this pathway helps to maintain the integrity of the cycle, particularly when cells are growing on acetate (B1210297) as a carbon source. researchgate.netresearchgate.net The cleavage of this compound to pyruvate and acetyl-CoA provides direct links to the starting points of gluconeogenesis and the TCA cycle, respectively. nih.govunisr.it

Links to Pyruvate, Acetyl-CoA, and Propionyl-CoA Pools

The metabolism of this compound is directly linked to the cellular pools of pyruvate, acetyl-CoA, and propionyl-CoA. researchgate.net The cleavage of this compound by this compound lyase directly produces pyruvate and acetyl-CoA. uniprot.orgnih.gov This reaction is a critical step in various metabolic contexts, including the 3-hydroxypropionate cycle for autotrophic CO2 fixation in Chloroflexus aurantiacus, where it serves to regenerate acetyl-CoA and produce pyruvate for biosynthesis. nih.govuniprot.org

Furthermore, the pathways that generate this compound are often connected to propionyl-CoA metabolism. For instance, in the 3-hydroxypropionate cycle, glyoxylate condenses with propionyl-CoA to form β-methylmalyl-CoA, which is a precursor to this compound. nih.gov The metabolism of C5-dicarboxylic acids, such as ethylmalonate and mesaconate, also involves intermediates that are linked to the propionyl-CoA pool. researchgate.net This intricate network of reactions highlights the central role of this compound in integrating different streams of carbon metabolism.

Biosynthetic Pathways and Metabolic Fates

While primarily discussed in the context of catabolic and anaplerotic pathways, the intermediates related to this compound also have biosynthetic implications. The pyruvate and acetyl-CoA produced from the cleavage of this compound are fundamental building blocks for a vast array of biosynthetic processes. Pyruvate can be used for gluconeogenesis to synthesize glucose, or it can be converted back to acetyl-CoA. Acetyl-CoA is a precursor for the synthesis of fatty acids, steroids, and some amino acids. annualreviews.org

In some engineered metabolic pathways, the reactions involving this compound are being explored for the production of valuable chemicals. For example, a reversed itaconate degradation pathway has been engineered to produce itaconate from pyruvate and acetyl-CoA, with (S)-citramalyl-CoA as a key intermediate. researchgate.net

Proposed Involvement in Branched-Chain Amino Acid Biosynthesis (e.g., Leucine)

The role of this compound in the biosynthesis of branched-chain amino acids, such as leucine (B10760876), is an area of ongoing research. While its participation in the catabolism of leucine is established in some organisms, its direct involvement in the anabolic pathway is also proposed. nih.govpnas.org In Mycobacterium tuberculosis, for instance, a bifunctional enzyme, Rv2498c, which is involved in itaconate dissimilation, also plays a role in L-leucine catabolism. nih.gov This enzyme can cleave (S)-citramalyl-CoA into acetyl-CoA and pyruvate. nih.gov

The KEGG (Kyoto Encyclopedia of Genes and Genomes) database lists (S)-citramalyl-CoA lyase, the enzyme responsible for this cleavage, under the pathway for valine, leucine, and isoleucine biosynthesis. genome.jpkegg.jp This suggests a potential, though not fully elucidated, role for this compound in the synthetic route of these essential amino acids. The connection is further supported by the observation that itaconate metabolism, which produces this compound, can indirectly impact branched-chain amino acid metabolism. mdpi.com In humans, the enzyme CLYBL, a this compound lyase, is linked to the metabolism of C5 dicarboxylic acids, which has connections to isoleucine metabolism through an unknown mechanism. nih.gov

Contribution to Other Organic Acid Synthesis

This compound is a key intermediate in the synthesis of several organic acids, most notably in the 3-hydroxypropionate cycle and the metabolism of itaconic acid.

In the phototrophic bacterium Chloroflexus aurantiacus, this compound is a central component of the 3-hydroxypropionate bi-cycle, a pathway for autotrophic CO2 fixation. nih.govnih.gov In this cycle, glyoxylate is condensed with propionyl-CoA to form β-methylmalyl-CoA, which is then converted to citramalate. nih.gov Citramalate is subsequently activated to this compound by the enzyme succinyl-CoA:d-citramalate CoA transferase. nih.govuniprot.org The final step involves the cleavage of (R)-citramalyl-CoA by (R)-citramalyl-CoA lyase into acetyl-CoA and pyruvate, a key precursor for biosynthesis. nih.gov

Furthermore, this compound is integral to the degradation pathway of itaconic acid, a valuable platform chemical. In organisms like Aspergillus niger and Mycobacterium tuberculosis, itaconic acid is converted to itaconyl-CoA, which is then hydrated to form (S)-citramalyl-CoA. researchgate.netpnas.orgd-nb.info This is followed by the cleavage of (S)-citramalyl-CoA by this compound lyase into acetyl-CoA and pyruvate. researchgate.netpnas.orgnih.gov This pathway allows these organisms to utilize itaconic acid as a carbon source. nih.gov In some cases, the accumulation of this compound during this process can lead to the secretion of citramalic acid. nih.gov

Genetic and Molecular Basis of Citramalyl Coa Metabolizing Enzymes

Gene Identification, Cloning, and Expression (e.g., CLYBL in Homo sapiens, CitE/Ccl in bacteria)

The identification of genes encoding citramalyl-CoA metabolizing enzymes began with observations of sequence similarity. The human gene CLYBL was initially annotated as 'citrate lyase beta-like' due to its sequence homology to the bacterial citE gene. nih.gov Bacterial CitE is a well-characterized subunit of the citrate (B86180) lyase complex, which also includes CitD and CitF subunits, and is responsible for cleaving citrate. nih.gov However, humans and other eukaryotes possess homologs of citE but lack citD and citF, suggesting a different functional role for the eukaryotic enzyme. nih.gov

The human CLYBL gene is located on chromosome 13q32.3 and encodes a 340-amino acid protein. nih.govnih.gov This protein includes a mitochondrial targeting sequence at its N-terminus, directing it to the mitochondrial matrix where it functions. nih.gov Initial functional characterization was challenging, but studies combining comparative genomics, structural modeling, and enzyme kinetics eventually revealed that human CLYBL does not function as a citrate lyase. Instead, it primarily acts as a (S)-citramalyl-CoA lyase, converting this compound into pyruvate (B1213749) and acetyl-CoA. nih.govbiorxiv.orguniprot.org It also exhibits other activities, including malate (B86768) synthase and β-methylmalate synthase activity. nih.govbiorxiv.org

The cloning of CLYBL has been instrumental in these functional studies. The gene's open reading frame (ORF) has been cloned into various expression vectors, such as pcDNA3.1 and pET-30a(+), to enable its expression in both mammalian and bacterial cells for purification and characterization. nih.gov Commercial cDNA ORF clones and CRISPR/Cas9-based knockout and targeting vectors are now widely available, facilitating further research into its cellular roles. plos.org For instance, TALEN-mediated targeting has been used to insert transgenes into the CLYBL locus, which has been identified as a genomic "safe harbor" for stable and robust gene expression. plos.org

In bacteria, the situation is more diverse. While some bacteria possess the full CitDEF lyase complex, many, like Mycobacterium tuberculosis, have citE homologs (e.g., Rv2498c and Rv3075c) but lack the other subunits. frontiersin.orgbiorxiv.org This observation prompted investigations that revealed these standalone CitE-like enzymes have different functions. For example, Rv2498c in M. tuberculosis was de-orphaned as a multi-functional β-hydroxyacyl-CoA lyase/thioesterase involved in leucine (B10760876) catabolism and itaconate dissimilation, but not citrate cleavage. biorxiv.org In Lactobacillus plantarum, a gene designated ccl (citrulline cluster-linked) is homologous to citE and is located adjacent to an arginine biosynthesis operon, suggesting a distinct regulatory and functional context.

Table 1: Gene and Protein Identifiers for CLYBL and Bacterial Homologs

| Identifier Type | ***Homo sapiens* (CLYBL)** | ***Mycobacterium tuberculosis* (CitE1)** |

|---|---|---|

| Gene Symbol | CLYBL | citE1 (Rv2498c) |

| NCBI Gene ID | 171425 | 887895 |

| UniProtKB ID | Q8N0X4 | P9WJ97 |

| Ensembl ID | ENSG00000125246 | n/a |

| Protein Length | 340 amino acids | 277 amino acids |

| Genomic Location | Chr 13: 99,606,669-99,897,134 | n/a |

Evolutionary Conservation and Phylogenetic Analysis of Enzyme Families

CLYBL and its bacterial counterparts belong to the HpcH/HpaI aldolase/citrate lyase protein family, characterized by a specific structural domain. nih.gov Phylogenetic analyses show that CLYBL is highly conserved across vertebrates and is found in multiple eukaryotic taxa, with clear orthologs in species like mice (Clybl) and zebrafish (clybl). nih.govnih.govzfin.orgnih.gov The gene is also conserved down to bacteria, highlighting its ancient evolutionary origins. nih.govresearchgate.net

Comparative genomics and phylogenetic profiling have been powerful tools in understanding CLYBL's function. These analyses revealed that CLYBL co-evolved with genes of the mitochondrial vitamin B12 (cobalamin) pathway, specifically MUT (methylmalonyl-CoA mutase), MMAA, and MMAB. nih.govnih.govresearchgate.net This strong evolutionary and expression correlation provided the first major clue linking CLYBL to B12 metabolism, a connection later solidified by functional studies. nih.govnih.gov

Phylogenetic trees constructed from amino acid sequences show a clear distinction between the eukaryotic CLYBL-like proteins and the bacterial CitE enzymes that are part of the canonical citrate lyase complex. frontiersin.org Many bacterial species possess CitE homologs that cluster separately from those known to function with CitD and CitF, indicating that the diversification of function within this enzyme family is widespread. nih.gov For example, phylogenetic analysis of the CitE-like protein Rv2498c from M. tuberculosis places it within the oxo-acid-lyase class, consistent with its identified role as a β-hydroxyacyl-CoA lyase rather than a true citrate lyase. biorxiv.org This suggests that an ancestral enzyme likely duplicated and diverged, giving rise to specialized enzymes for different metabolic pathways in various organisms. glycoforum.gr.jp

Transcriptional Regulation and Gene Expression Profiling

Expression profiling in mammals shows that CLYBL is ubiquitously expressed, though levels vary significantly across tissues. nih.govnih.gov In mice, both RNA and protein expression are highest in the kidney and brown adipose tissue. nih.govbiorxiv.orgresearchgate.net Significant expression is also observed in the heart and skeletal muscle. biorxiv.org This broad expression pattern was initially puzzling, especially when CLYBL was thought to function solely in itaconate detoxification, a process primarily associated with activated immune cells. biorxiv.orgbiorxiv.orgbiorxiv.org The discovery of its role in repairing malyl-CoA, a side-product of core metabolic cycles, provides a better explanation for its widespread necessity. biorxiv.org

A key aspect of CLYBL's transcriptional regulation is its strong co-expression with genes involved in mitochondrial B12 metabolism. nih.gov Pearson correlation analyses of genome-wide RNA and protein data have shown that CLYBL expression levels are highly correlated with those of MUT, MMAA, and MMAB. nih.govresearchgate.net Furthermore, studies in 3T3-L1 adipocytes showed that CLYBL expression, along with other genes involved in propionate (B1217596) metabolism like MCM (the protein encoded by MUT), is significantly upregulated during adipocyte maturation. biorxiv.orgbiorxiv.org This suggests a coordinated transcriptional program that links CLYBL's function to central mitochondrial pathways.

In bacteria, transcriptional regulation is adapted to specific metabolic needs. In Lactobacillus plantarum, the ccl gene is repressed by arginine and is transcribed both as a single gene and as part of a larger operon with arginine biosynthesis genes (argCJBDF-ccl). In M. tuberculosis, the regulation of citE homologs is tied to the bacterium's complex lifecycle and adaptation within the host. Generally, bacterial gene expression is controlled by a variety of mechanisms, including transcriptional factors that respond to environmental cues like nutrient availability or stress, and post-transcriptional regulation via non-coding RNAs and RNA-binding proteins. frontiersin.orgnih.govfrontiersin.org

Table 2: Tissue Expression Profile of Clybl in Mice

| Tissue | Relative Expression Level | Reference(s) |

|---|---|---|

| Brown Adipose Tissue | High | nih.govresearchgate.net |

| Kidney | High | nih.govbiorxiv.orgresearchgate.net |

| Heart | Significant | biorxiv.org |

| Skeletal Muscle | Significant | biorxiv.org |

| Liver | Broad Expression | nih.gov |

| Brain | Expressed | zfin.org |

Characterization of Loss-of-Function Polymorphisms and Genetic Variants

The study of CLYBL has been profoundly influenced by the discovery of a common loss-of-function (LOF) polymorphism in the human population. nih.govnih.gov This single nucleotide polymorphism (SNP), rs41281112, results in a C-to-T change in the DNA, which converts an arginine codon (CGA) to a premature stop codon (TGA) at position 259 of the protein (R259X). nih.govbiorxiv.orguniprot.org This variant leads to the production of a truncated, non-functional protein, or more commonly, the complete loss of the protein product due to nonsense-mediated mRNA decay. nih.govuniprot.orgresearchgate.net

This LOF variant is surprisingly common, with a global allele frequency of approximately 2.7%. nih.govbiorxiv.org Its frequency varies among different populations, being more common in East Asian populations. researchgate.net Individuals homozygous for the T allele lack functional CLYBL protein. nih.gov Genome-wide association studies (GWAS) have consistently and strongly associated this CLYBL LOF polymorphism with reduced circulating levels of vitamin B12. nih.govbiorxiv.orgbiorxiv.org This was a pivotal finding that cemented the link between CLYBL and B12 metabolism, demonstrating a cell-autonomous effect on coenzyme B12 levels. nih.gov The mechanism is now understood to involve the accumulation of metabolites like itaconyl-CoA or malyl-CoA, which in turn inhibit the B12-dependent enzyme methylmalonyl-CoA mutase (MUT). nih.govbiorxiv.org

While the R259X variant is the most well-characterized polymorphism in CLYBL, other genetic variants undoubtedly exist, though their functional impact is less studied. The study of such "human knockouts" provides invaluable insights into gene function and metabolic resilience. nih.govnih.gov In bacteria, the characterization of genetic variants often focuses on understanding antibiotic resistance or virulence. For instance, sequence variations in genes like citE homologs across different bacterial strains or species can be identified through whole-genome sequencing to understand their roles in pathogenesis or adaptation to specific niches. frontiersin.orgnih.gov

Table 3: Details of the CLYBL R259X Loss-of-Function Polymorphism

| Feature | Description | Reference(s) |

|---|---|---|

| SNP Identifier | rs41281112 | nih.govnih.govbiorxiv.org |

| Nucleotide Change | C > T | biorxiv.org |

| Amino Acid Change | Arginine-259 to a premature Stop Codon (R259X) | nih.govbiorxiv.orguniprot.org |

| Consequence | Loss of protein expression | nih.govresearchgate.net |

| Allele Frequency | ~2.7% (Global) | nih.govbiorxiv.orguniprot.org |

| Associated Phenotype | Reduced circulating vitamin B12 levels | nih.govbiorxiv.orguniprot.orgbiorxiv.org |

Structural Biology of Citramalyl Coa Converting Enzymes

Three-Dimensional Structures and Protein Architecture (e.g., CLYBL Trimer)

High-resolution crystal structures have revealed that human CLYBL assembles into a homotrimer, meaning it is composed of three identical protein subunits. ebi.ac.ukebi.ac.uknih.gov This trimeric arrangement is a common feature among other citrate (B86180) lyase beta proteins. nih.gov Each subunit of the CLYBL trimer is a single polypeptide chain containing a domain belonging to the HpcH/HpaI aldolase/citrate lyase family. ebi.ac.uknih.gov This domain is characterized by a (β/α)8-barrel, also known as a TIM barrel fold, a conserved structural motif found in a large number of enzymes.

Table 1: Structural Details of Human Citramalyl-CoA Lyase (CLYBL)

| PDB ID | Description | Resolution (Å) | Organism |

|---|---|---|---|

| 5VXC | Crystal Structure of human CLYBL in complex with free CoASH | 1.90 | Homo sapiens |

| 5VXO | Crystal Structure of human CLYBL in complex with propionyl-CoA | 2.27 | Homo sapiens |

| 8KHL | (S)-citramalyl-CoA lyase | 2.40 | Pseudomonas aeruginosa |

Data sourced from the Protein Data Bank (PDB). ebi.ac.ukebi.ac.ukrcsb.org

Active Site Characteristics and Ligand-Binding Domains

The active site of CLYBL, where the chemical conversion of this compound occurs, is located at the interface between the subunits of the trimer. nih.gov This positioning highlights the importance of the enzyme's quaternary structure for its function. The binding pocket for the substrate, this compound, is designed to accommodate the coenzyme A moiety and the citramalyl group.

Structural analyses have identified key amino acid residues that are critical for substrate binding and catalysis. nih.gov Docking studies with this compound into the CLYBL structure reveal that the substrate fits snugly within the binding pocket. nih.gov The binding is primarily driven by electrostatic interactions between the protein and the CoA moiety of the substrate. nih.gov

A crucial component of the active site is a magnesium ion (Mg²⁺), which is essential for the catalytic activity of CLYBL. nih.govpnas.org This metal ion is coordinated by specific amino acid residues and plays a direct role in the chemical reaction. In the structure of Rv2498c, an enzyme from Mycobacterium tuberculosis with (S)-citramalyl-CoA lyase activity, the β-hydroxyl group of the bound (S)-citramalyl-CoA chelates the Mg²⁺ ion, which is crucial for favoring the correct stereoisomer of the substrate. biorxiv.orgresearchgate.net

Insights into Catalytic Mechanisms from Structural Analysis

Structural studies, combined with enzymatic assays, have provided significant insights into the catalytic mechanism of this compound lyases. The binding of the substrate, this compound, in the active site positions it for a retro-Claisen condensation reaction.

In human CLYBL, the residue Asp³²⁰ has been identified as being critical for catalysis. nih.govresearchgate.net This aspartate residue is thought to act as a general base, abstracting a proton to initiate the cleavage of the carbon-carbon bond in this compound. This results in the formation of pyruvate (B1213749) and acetyl-CoA. nih.govuniprot.org The presence of the Mg²⁺ ion in the active site is believed to stabilize the negative charge that develops on the intermediate during the reaction, thereby facilitating catalysis. pnas.orgresearchgate.net

Analysis of the enzyme from Pseudomonas aeruginosa, PaCcl, has revealed how interactions between different domains of the protein regulate the conformational changes of the active sites and binding pockets, which in turn influences the catalytic process. rcsb.org Furthermore, studies on malyl-CoA lyases (MCLs), which are functionally related to this compound lyases, show that upon ligand binding, a C-terminal domain of one monomer closes over the active site of the adjacent monomer, effectively forming a lid and contributing side chains to the active site. researchgate.net This "cork-up" mechanism, as observed in the intramolecular mesaconyl-CoA transferase, highlights the dynamic nature of these enzymes during catalysis. acs.org These structural rearrangements are essential for creating the precise chemical environment required for the efficient conversion of this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetyl-CoA |

| Acetoacetate |

| (S)-Malyl-CoA |

| (S)-Citramalyl-CoA |

| (R)-HMG-CoA |

| (S)-HMG-CoA |

| β-methylmalyl-CoA |

| cis-Aconitate |

| Citramalate (B1227619) |

| This compound |

| Citrate |

| Citryl-CoA |

| Coenzyme A (CoASH) |

| Crotonobetaine |

| Crotonyl-CoA |

| Ethylmalonyl-CoA |

| Glyoxylate (B1226380) |

| 3-Hydroxypropionate (B73278) |

| Hydroxybutyryl-CoA |

| Itaconate |

| Itaconyl-CoA |

| l-Carnitine |

| Malate (B86768) |

| Malyl-CoA |

| Malonyl-CoA |

| Mesaconate |

| Mesaconyl-C1-CoA |

| Mesaconyl-C4-CoA |

| Mesaconyl-CoA |

| Methylmalate |

| Methylmalonyl-CoA |

| Methylsuccinate |

| Methylsuccinyl-CoA |

| Oxaloacetate |

| Propionyl-CoA (Pro-CoA) |

| Pyruvate |

| Succinate (B1194679) |

Advanced Research Methodologies and Experimental Approaches in Citramalyl Coa Studies

In Vitro Enzymatic Activity Assays and Comprehensive Kinetic Characterization

In vitro enzyme assays are fundamental to understanding the biochemical properties of enzymes that metabolize citramalyl-CoA. databiotech.co.il These assays allow for the detailed study of enzyme kinetics, mechanisms of action, and the effects of inhibitors or activators in a controlled environment. databiotech.co.il

The primary enzyme associated with this compound is this compound lyase, which catalyzes its cleavage into pyruvate (B1213749) and acetyl-CoA. uniprot.orgnih.gov The activity of this lyase can be measured using various methods. A common approach is a coupled spectrophotometric assay where the production of pyruvate is linked to the oxidation of NADH by lactate (B86563) dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm. biorxiv.org Alternatively, endpoint assays can be employed where the reaction is stopped after a specific time, and the products are quantified using techniques like High-Performance Liquid Chromatography (HPLC). biorxiv.orgpnas.org

Comprehensive kinetic characterization involves determining key parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat). For instance, recombinant human this compound lyase (CLYBL) has a reported KM value of approximately 0.022-0.023 mM for (3S)-citramalyl-CoA. uniprot.orgbiorxiv.org The kcat for this reaction has been reported to be around 14.1 s⁻¹, indicating the enzyme's catalytic efficiency. uniprot.org It has been noted that different assay methods, such as continuous versus end-point assays, can yield different kinetic values. biorxiv.org

Beyond its primary lyase activity, some enzymes in this pathway exhibit promiscuous activities. For example, L-malyl-CoA lyase has been shown to also catalyze the cleavage of S-citramalyl-CoA. nih.gov Kinetic assays are essential to quantify these side activities and understand their physiological relevance.

Table 1: Kinetic Parameters of this compound Lyase Activity

| Enzyme Source | Substrate | KM (µM) | kcat (s⁻¹) | Assay Method | Reference |

|---|---|---|---|---|---|

| Human (recombinant CLYBL) | (3S)-Citramalyl-CoA | 23 | 14.1 | Not specified | uniprot.org |

| Human (recombinant CLYBL) | (3S)-Citramalyl-CoA | 22 | 1.6 | Continuous spectrophotometric | biorxiv.org |

| Mycobacterium tuberculosis (Rv2498c) | (S)-Citramalyl-CoA | - | - | HPLC | pnas.org |

| Chloroflexus aurantiacus (recombinant) | R-Citramalyl-CoA | - | - | Not specified | nih.gov |

Note: A hyphen (-) indicates that the specific value was not provided in the cited source.

Metabolomics Profiling with LC-MS and GC-MS

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens to investigate the role of this compound in metabolic networks. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the cornerstone analytical platforms for these studies. frontlinegenomics.comnih.gov LC-MS is particularly well-suited for analyzing complex, non-volatile, or thermally labile compounds like CoA esters, while GC-MS is ideal for smaller, volatile metabolites, often after chemical derivatization. frontlinegenomics.comnih.gov

Untargeted metabolomics approaches are used to generate a broad profile of metabolites, which can reveal unexpected changes in pathways related to this compound. frontlinegenomics.com For example, untargeted LC-HRMS/MS (high-resolution tandem mass spectrometry) has been used to identify and quantify changes in the levels of this compound and related metabolites in cells with genetic modifications. biorxiv.org Targeted metabolomics, on the other hand, focuses on the precise quantification of specific known metabolites. nih.gov

In studies of this compound, metabolomics has been instrumental in identifying its accumulation in cells lacking the enzyme CLYBL. nih.govresearchgate.netcapes.gov.brnih.gov These studies often involve comparing the metabolic profiles of wild-type cells with those of knockout cells, sometimes under conditions of metabolic stress, such as supplementation with itaconate. nih.govbiorxiv.org For instance, LC-MS analysis has shown a significant accumulation of this compound in CLYBL knockout cells. biorxiv.org

Isotopic Labeling Studies (e.g., ¹³C-Isotopic Tracing) for Pathway Elucidation

Isotopic labeling studies, particularly using stable isotopes like ¹³C, are a cornerstone for elucidating metabolic pathways and quantifying metabolic fluxes. royalsocietypublishing.org In this approach, cells are fed a substrate labeled with a heavy isotope (e.g., ¹³C-glucose or ¹³C-itaconate). The labeled atoms are then incorporated into downstream metabolites, and their distribution can be traced using mass spectrometry. nih.gov

This technique provides definitive evidence for metabolic connections. For example, by incubating cells with ¹³C-labeled itaconate, researchers have demonstrated its conversion to this compound. nih.gov Similarly, stable isotope labeling with ¹³C₄-malate has been used to show its incorporation into malyl-CoA. biorxiv.org

More complex labeling patterns can reveal the activity of alternative or previously unknown pathways. nih.gov Recent studies have used ¹³C₁-pyruvate to demonstrate the existence of an alternative pathway for this compound formation in mammalian cells, independent of the itaconate degradation pathway. biorxiv.orgbiorxiv.org Analyzing the mass isotopomer distribution of this compound and related metabolites allows researchers to map the flow of carbon through the metabolic network, providing a dynamic view of cellular metabolism. royalsocietypublishing.orgnih.gov

Genetic Perturbation Techniques (Gene Knockouts, CRISPR-Cas9)

Genetic perturbation techniques are essential for establishing the physiological function of genes and pathways. By disrupting a specific gene, researchers can observe the resulting phenotype and infer the gene's role. Gene knockout studies, often created using CRISPR-Cas9 technology, have been pivotal in understanding the function of this compound lyase (CLYBL).

The creation of CLYBL knockout cell lines has been a key strategy in several studies. nih.govbiorxiv.org These knockout cells have been shown to accumulate this compound, directly linking the CLYBL gene to the breakdown of this metabolite. nih.govresearchgate.netcapes.gov.brnih.gov This accumulation has been observed in various cell types, including brown adipocytes. nih.gov

Furthermore, these genetic models allow for the investigation of the downstream consequences of this compound accumulation. For example, studies on CLYBL knockout cells have revealed a connection between the itaconate pathway and vitamin B12 metabolism. nih.govresearchgate.netcapes.gov.brnih.gov The use of CRISPR-Cas9 provides a precise and efficient way to generate these knockout models, facilitating a deeper understanding of the in vivo role of this compound.

Recombinant Protein Expression and Purification Strategies

To perform detailed in vitro studies of the enzymes involved in this compound metabolism, it is often necessary to produce them in large quantities and in a pure form. This is achieved through recombinant protein expression and purification.

The gene encoding the enzyme of interest, such as this compound lyase, is cloned into an expression vector, which is then introduced into a host organism, typically Escherichia coli. nih.govasm.org The host cells are then cultured and induced to express the recombinant protein. asm.org For example, the putative D-citramalyl-CoA lyase gene from Chloroflexus aurantiacus has been heterologously expressed in E. coli. asm.orgnih.gov

Following expression, the protein is purified from the cell lysate using a series of chromatography steps. A common strategy involves affinity chromatography, where the recombinant protein is engineered with a tag (e.g., a polyhistidine tag) that binds to a specific resin. biorxiv.org This is often followed by other techniques like size-exclusion chromatography and ion-exchange chromatography to achieve high purity. nih.govasm.org The purity of the final protein is typically assessed by SDS-PAGE. nih.gov Purified recombinant enzymes are essential for accurate kinetic characterization, structural studies, and antibody production. ptglab.com

Computational Modeling and Metabolic Pathway Analysis (e.g., Enzyme Cost Minimization, Metabolic Flux Analysis)

Computational modeling and pathway analysis provide a systems-level understanding of metabolic networks that include this compound. These approaches integrate experimental data to simulate and predict metabolic behavior.

Enzyme Cost Minimization (ECM) is a modeling approach that predicts optimal enzyme and metabolite levels required to achieve a specific metabolic flux at a minimal total enzyme investment. metabolic-economics.deplos.org This method considers enzyme kinetics and thermodynamics to understand the trade-offs in metabolic pathway design. metabolic-economics.denih.gov ECM can be used to compare the efficiency of different metabolic routes and to identify potential bottlenecks. Recently, computational studies have designed and analyzed novel carbon fixation pathways, such as the reductive this compound cycle, using ECM to predict their efficiency and specific activities. biorxiv.orgresearchgate.net

Metabolic Flux Analysis (MFA) uses isotopic labeling data to quantify the rates of all reactions in a metabolic network. By fitting the labeling patterns of metabolites to a network model, MFA can provide a detailed map of carbon flow. This can reveal the relative importance of different pathways contributing to or consuming this compound under various conditions.

Ecological and Biotechnological Significance of Citramalyl Coa Metabolism

Microbial Metabolic Adaptations and Environmental Roles

Contribution to Microbial Survival within Eukaryotic Host Environments

The metabolism of citramalyl-CoA is a critical factor in the survival of several pathogenic bacteria within eukaryotic hosts. researchgate.netresearchgate.net During an immune response, host macrophages produce the metabolite itaconate to inhibit bacterial growth. researchgate.netresearchgate.netnih.gov Itaconate acts as a potent inhibitor of isocitrate lyase, a key enzyme in the glyoxylate (B1226380) cycle, which many pathogens depend on for survival when utilizing fatty acids as a carbon source inside the host. researchgate.netresearchgate.netfrontiersin.org

A number of successful pathogens, including Yersinia pestis (the causative agent of plague), Pseudomonas aeruginosa, and Mycobacterium tuberculosis, have evolved a specific detoxification pathway to counter this host defense mechanism. researchgate.netnih.govfrontiersin.orgrsc.org This pathway degrades itaconate by first activating it to itaconyl-CoA. pnas.orgresearchgate.net Subsequently, itaconyl-CoA is hydrated to form (S)-citramalyl-CoA. pnas.orgresearchgate.net The final step involves the cleavage of (S)-citramalyl-CoA by the enzyme (S)-citramalyl-CoA lyase, which yields pyruvate (B1213749) and acetyl-CoA. pnas.orgresearchgate.netresearchgate.net

This metabolic capability provides a dual advantage for the invading microbes. Firstly, it neutralizes the antimicrobial effects of itaconate, allowing the pathogen to evade a key component of the host's innate immune response. researchgate.netnih.gov Secondly, the degradation products, pyruvate and acetyl-CoA, are central metabolites that can be directly assimilated into the pathogen's primary metabolic pathways for energy production and biosynthesis. researchgate.netnih.gov The genes encoding the enzymes for this pathway—itaconate coenzyme A (CoA) transferase, itaconyl-CoA hydratase, and (S)-citramalyl-CoA lyase—are crucial for the survival of these bacteria within macrophages. researchgate.netresearchgate.netrsc.org The presence of this pathway in diverse pathogens suggests a process of convergent evolution, highlighting its importance as a common factor for bacterial persistence in a host environment. researchgate.netnih.gov

Table 1: Key Enzymes in the Bacterial Itaconate Degradation Pathway

| Enzyme | Abbreviation | Function | Reference |

| Itaconate Coenzyme A (CoA) Transferase | Ict / RipA | Activates itaconate to itaconyl-CoA | researchgate.netresearchgate.net |

| Itaconyl-CoA Hydratase | Ich / RipB | Hydrates itaconyl-CoA to (S)-citramalyl-CoA | researchgate.netresearchgate.net |

| (S)-Citramalyl-CoA Lyase | Ccl / RipC / CitE | Cleaves (S)-citramalyl-CoA into pyruvate and acetyl-CoA | researchgate.netresearchgate.netresearchgate.net |

Metabolic Flexibility in Anaerobic and Phototrophic Bacteria

This compound metabolism plays a pivotal role in the metabolic flexibility of certain anaerobic and phototrophic bacteria, enabling them to thrive under diverse environmental conditions. asm.orgnih.gov A prominent example is the green non-sulfur phototrophic bacterium Chloroflexus aurantiacus, which utilizes a unique carbon fixation pathway known as the 3-hydroxypropionate (B73278) bi-cycle for autotrophic growth. nih.govpnas.orgasm.org

In this bi-cycle, this compound serves as a crucial intermediate in the assimilation of glyoxylate, a product of initial CO₂ fixation. pnas.orgnih.gov Glyoxylate is condensed with propionyl-CoA, and through a series of reactions, is converted to (S)-citramalyl-CoA. pnas.orgasm.org This intermediate is then cleaved by a specific lyase to produce acetyl-CoA and pyruvate. pnas.orgasm.org Pyruvate serves as a primary precursor for the biosynthesis of various cellular components, while acetyl-CoA is regenerated for the cycle. asm.orgasm.org The enzymes central to this part of the pathway, such as succinyl-CoA:D-citramalate CoA transferase and this compound lyase, are significantly upregulated during autotrophic growth, underscoring their importance for this metabolic mode. asm.orgnih.gov

Similarly, in some anaerobic purple non-sulfur bacteria like Rhodospirillum rubrum, a citramalate (B1227619) cycle is employed for the assimilation of acetate (B1210297) during photoheterotrophic growth. nih.govmdpi.comoup.com This pathway involves the condensation of acetyl-CoA and pyruvate to form citramalate, which is subsequently converted through intermediates including mesaconyl-CoA to methylmalyl-CoA, which is then cleaved. nih.govmdpi.com This metabolic strategy demonstrates the adaptability conferred by this compound-related pathways, allowing these microorganisms to utilize simple organic acids as carbon sources in the absence of oxygen. nih.govmdpi.com

Table 2: Selected Enzymes of the 3-Hydroxypropionate Bi-Cycle Involving this compound

| Enzyme | Function in the Cycle | Organism Example | Reference |

| Mesaconyl-C4-CoA Hydratase | Hydrates mesaconyl-C4-CoA to (S)-citramalyl-CoA | Chloroflexus aurantiacus | pnas.org |

| (S)-Citramalyl-CoA Lyase | Cleaves (S)-citramalyl-CoA into acetyl-CoA and pyruvate | Chloroflexus aurantiacus | pnas.orgnih.gov |

| Succinyl-CoA:D-citramalate CoA Transferase | Activates citramalate to this compound using succinyl-CoA as the CoA donor | Chloroflexus aurantiacus | asm.orgasm.org |

| L-malyl-CoA/β-methylmalyl-CoA lyase | A promiscuous enzyme that can also cleave S-citramalyl-CoA | Chloroflexus aurantiacus | nih.gov |

Applications in Metabolic Engineering

Rational Design for Enhanced Production of Value-Added Metabolites

The enzymes and intermediates of this compound metabolism are valuable tools for metabolic engineers aiming to produce value-added chemicals. nih.gov A key strategy involves the rational design of biosynthetic pathways by leveraging the reversibility of these metabolic reactions. nih.gov For instance, a novel, non-natural pathway for the production of itaconate, a valuable platform chemical, has been successfully constructed in Escherichia coli. nih.gov This was achieved by reversing the itaconate degradation pathway, starting with the condensation of the central metabolites pyruvate and acetyl-CoA to form (S)-citramalyl-CoA, which is subsequently dehydrated and isomerized to itaconyl-CoA. nih.gov

Construction of Novel Biotransformation Pathways and Carbon Cycling Strategies

The unique reactions within this compound metabolism provide a rich toolkit for constructing entirely new biotransformation pathways and innovative carbon cycling strategies. researchgate.net Researchers are moving beyond naturally occurring pathways to design and build synthetic CO₂ fixation cycles that are theoretically more efficient than those found in nature, such as the Calvin-Benson-Bassham (CBB) cycle. researchgate.netbiorxiv.org

One such computationally designed pathway is the reductive this compound cycle (rCCC), an oxygen-tolerant, synthetic route for carbon fixation. researchgate.netresearchgate.netbiorxiv.org The rCCC is predicted to have superior ATP efficiency and higher specific activity compared to natural cycles. researchgate.netbiorxiv.org This cycle utilizes intermediates like mesaconyl-CoA and this compound to convert acetyl-CoA into pyruvate while fixing CO₂. biorxiv.orgrug.nl Another ambitious synthetic pathway, the THETA cycle, has been constructed in vitro, incorporating 17 different enzymes from nine distinct organisms. rug.nlresearchgate.net This modular cycle revolves around highly efficient carboxylating enzymes and is designed to convert CO₂ into acetyl-CoA and pyruvate. researchgate.net

These synthetic biology efforts demonstrate the potential to rewire cellular metabolism to create novel carbon-capturing systems. Furthermore, elements from natural pathways like the 3-hydroxypropionate bi-cycle of C. aurantiacus can be repurposed. asm.orgnih.gov This cycle is naturally suited for the co-assimilation of various small organic molecules alongside CO₂, a useful trait for growth in nutrient-limited environments. asm.orgnih.gov By harnessing these principles, new strategies can be developed for converting simple one- and two-carbon compounds into more complex, value-added molecules, contributing to a more sustainable bio-economy. researchgate.netresearchgate.net

Bioremediation and Biodegradation of Organic Pollutants

The enzymatic reactions central to this compound metabolism are analogous to those required for the breakdown of various organic pollutants. santafe.edunih.gov Bioremediation leverages microbial catabolism to break down hazardous substances, including hydrocarbons and other synthetic organic compounds, into less harmful molecules. mdpi.comnih.gov A common strategy in the biodegradation of complex organic molecules is their conversion into central metabolites like acetyl-CoA and pyruvate, which can then enter the cell's primary metabolism. nih.govmdpi.com

The this compound pathway itself provides a blueprint for this process. It involves the activation of a carboxylic acid with coenzyme A, followed by hydration and subsequent C-C bond cleavage by a lyase. researchgate.net Similar enzymatic logic is employed in the degradation of various compounds. For example, the breakdown of cholesterol by some bacteria involves a β-oxidation-like process that generates acetyl-CoA and propionyl-CoA through the action of CoA-dependent enzymes, including lyases. nih.gov Likewise, the metabolism of certain aromatic compounds utilizes CoA-transferases and lyases that are mechanistically related to the enzymes of the this compound and itaconate degradation pathways. researchgate.net

While direct evidence linking the this compound pathway to the degradation of specific widespread environmental pollutants is still emerging, its fundamental chemistry is highly relevant to bioremediation. The enzymes from this and related pathways represent a valuable biocatalytic resource that could be engineered to create novel degradation routes for persistent organic pollutants, transforming them from environmental liabilities into harmless or even useful metabolic intermediates. santafe.edumdpi.com

Q & A

Q. What experimental methods are recommended for detecting and quantifying citramalyl-CoA in metabolic studies?

this compound detection requires synthesis via enzymatic reactions (e.g., using C. aurantiacus Mcl) since it is not commercially available. Reverse enzymatic assays (synthase activity) involving Ac-CoA/propionyl-CoA and pyruvate/glyoxylate are used, followed by validation with liquid chromatography-mass spectrometry (LC-MS) to confirm product identity by retention time and spectral matching .

Q. How can researchers confirm the enzymatic activity of (S)-citramalyl-CoA lyase (e.g., Rv2498c) in vitro?

Enzyme activity assays should include substrate-specific reactions with (S)-citramalyl-CoA, monitored via spectrophotometry (e.g., tracking CoA release via DTNB assay) or HPLC. Structural validation via X-ray crystallography (e.g., resolving Rv2498c-Mg²⁺-citramalyl-CoA complexes at 1.83 Å resolution) ensures active-site specificity and catalytic mechanism confirmation .

Q. What are the key metabolic pathways involving this compound, and how are they annotated in databases?

this compound is central to the C5-branched dibasic acid metabolism (KEGG PATHWAY: ko00660) and the bacterial itaconate dissimilation pathway. Database annotations (e.g., KEGG REACTION: R02491) classify (S)-citramalyl-CoA lyase under EC 4.1.3.25, linking it to itaconyl-CoA conversion .

Advanced Research Questions

Q. How can structural data resolve contradictions in substrate specificity claims for this compound lyases?

Atomic-level snapshots from X-ray crystallography (e.g., PDB entries 6AS5 and 6AQ4) reveal binding motifs and Mg²⁺ coordination critical for substrate discrimination. For example, Rv2498c’s specificity for (S)-citramalyl-CoA over citrate is explained by steric constraints and hydrogen-bonding networks in its active site .

Q. What computational strategies optimize the design of artificial carbon fixation pathways incorporating this compound?

Use Enzyme Cost Minimization (ECM) algorithms to integrate kinetic (e.g., , ) and thermodynamic data. For instance, the Reductive this compound Cycle was computationally validated for ATP efficiency using Parameter Balancing and ECM, outperforming natural pathways like the Calvin Cycle in specific activity .

Q. How should researchers address discrepancies in enzyme kinetic data for this compound lyase across studies?

Apply systematic review frameworks (e.g., COSMOS-E) to evaluate experimental conditions (pH, temperature, cofactors) and data quality. Confounding variables like spontaneous hydrolysis of intermediates (ruled out via controlled assays in ) must be explicitly tested and documented .

Q. What experimental designs validate the physiological relevance of this compound in host-pathogen interactions?

Combine gene knockout models (e.g., in Pseudomonas aeruginosa) with metabolomic profiling to trace itaconate-to-citramalyl-CoA flux. Structural characterization of pathogen enzymes (e.g., P. aeruginosa Ccl) confirms evolutionary conservation of substrate-binding residues critical for virulence .

Methodological Considerations

- Documentation Standards : Adhere to ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data integrity, particularly in crystallography (e.g., depositing structures in PDB) and enzyme assays .

- Research Question Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies, such as exploring this compound’s role in synthetic pathways or microbial metabolism .

- Data Contradiction Analysis : Employ iterative qualitative methods (e.g., triangulating structural, kinetic, and phylogenetic data) to resolve conflicting hypotheses about enzyme multifunctionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.